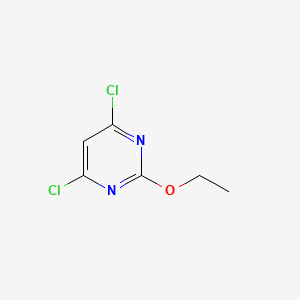

2-Ethoxy-4,6-dichloropyrimidine

Overview

Description

2-Ethoxy-4,6-dichloropyrimidine is a chemical compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in various biological processes and are also used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The presence of ethoxy and dichloro substituents on the pyrimidine ring can significantly alter the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of various precursors. For instance, 2-Amino-4-hydroxy-6-mercaptopyrimidine, a related compound, has been synthesized by the condensation of guanidine with methyl ethoxycarbonyl-dithioacetate, followed by desulfurization to isocytosine and comparison with a specimen prepared from 2-amino-4-chloro-6-hydroxypyrimidine treated with NaSH . Another synthesis approach for pyrimidine derivatives includes the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-substituted amino- and 4-chloro-pyrimidine derivatives using amines and SOCl2-DMF . These methods highlight the versatility of pyrimidine chemistry and the potential pathways that could be adapted for the synthesis of 2-ethoxy-4,6-dichloropyrimidine.

Molecular Structure Analysis

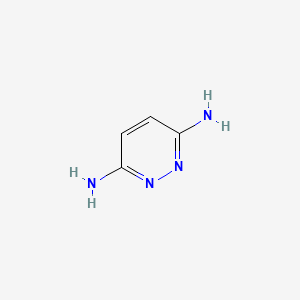

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with nitrogen atoms at positions 1 and 3. Substituents on the pyrimidine ring, such as ethoxy and dichloro groups, can influence the electronic distribution and steric hindrance, which in turn affects the reactivity and interaction with other molecules. The structure of pyrimidine derivatives has been elucidated using various spectroscopic techniques, including hydrogen spectrum (1H NMR), infrared spectroscopy (IR), and mass spectrometry .

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions. For example, 2,4-Dichloro-5-methoxy-pyrimidine, a compound similar to 2-ethoxy-4,6-dichloropyrimidine, can be synthesized from methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride through cyclization and chloridization . Additionally, 2-amino-4-methoxy-6-methylthiopyrimidine was synthesized from 2-amino-4-chloro-6-methoxypyrimidine and sodium thiomethylate, indicating the reactivity of chloro and methoxy substituents on the pyrimidine ring . These reactions demonstrate the potential pathways and reactivity that could be expected for 2-ethoxy-4,6-dichloropyrimidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as melting point, solubility, and stability. For instance, the optimal synthesis conditions and the biological activity of a pyrimidine derivative were investigated, indicating that the physical properties can be fine-tuned for specific applications . The crystal structure of a related compound, 6-(2,5-dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione, was determined, showing intermolecular interactions that contribute to the stability of the crystal structure .

Scientific Research Applications

Synthesis and Chemical Properties

2-Ethoxy-4,6-dichloropyrimidine serves as a precursor in the synthesis of various pyrimidine derivatives. These derivatives have diverse applications in scientific research due to their chemical properties and biological activities. The compound is involved in different synthetic pathways, leading to the formation of novel chemical entities.

Synthesis of 2-Amino-4,6-Dichloropyrimidines : A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines and their corresponding 2-amino-4,6-dichloropyrimidines counterparts were synthesized. The latter showed inhibitory effects on immune-activated nitric oxide production, suggesting potential therapeutic applications (Jansa et al., 2014).

Antiviral Activity of Substituted Pyrimidines : Substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines were synthesized, exhibiting marked inhibitory activity against retrovirus replication in cell culture. This highlights the potential of 2-Ethoxy-4,6-dichloropyrimidine derivatives in antiviral research (Hocková et al., 2003).

Spectrophotometric Studies for Quantitative Analysis : Proton transfer complexes involving 2-amino-4,6-dimethyl-pyrimidine and other derivatives were studied, providing valuable techniques for the spectrophotometric determination of these compounds in acetonitrile. This is crucial for quantitative analysis in chemical research (Habeeb et al., 2009).

Improved Synthesis Techniques : Methods for the efficient synthesis of 2-amino-4,6-dimethoxy pyrimidine were developed, highlighting the adaptability and utility of 2-Ethoxy-4,6-dichloropyrimidine in producing high-purity compounds for research purposes (Mu Xue-ling, 2005).

Synthesis of Antitumor Compounds : Reactions involving 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines led to the synthesis of compounds with antitumor properties, demonstrating the therapeutic potential of derivatives in oncological research (Grigoryan et al., 2008).

Green Synthesis and Mechanistic Studies : 2-substituted 4,6-dichloropyrimidines were synthesized using environmentally friendly techniques. Mechanistic studies of these reactions contribute to the understanding of chemical processes, vital for the development of new synthetic methods (Opitz et al., 2015).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

2-Ethoxy-4,6-dichloropyrimidine is a significant heterocyclic compound used in the synthesis of various pharmaceuticals and agrochemicals . .

Mode of Action

The mode of action of 2-Ethoxy-4,6-dichloropyrimidine is primarily through its role as a key intermediate in the synthesis of other compounds. It is used in the synthesis of high-efficiency herbicides containing a triazole pyrimidine ring, such as bisulfuron-methyl and chlorosulfuron . It can also be used in the synthesis of certain antibiotic drugs .

Result of Action

As an intermediate in the synthesis of other compounds, the molecular and cellular effects of 2-Ethoxy-4,6-dichloropyrimidine would be determined by the properties of the final product. For example, when used in the synthesis of certain herbicides, the resulting compound can inhibit the growth of weeds .

properties

IUPAC Name |

4,6-dichloro-2-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMAOIALLIBNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431543 | |

| Record name | 2-Ethoxy-4,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4,6-dichloropyrimidine | |

CAS RN |

40758-65-4 | |

| Record name | 4,6-Dichloro-2-ethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40758-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-ethoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040758654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-4,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-2-ethoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of 2-ethoxy-4,6-dichloropyrimidine in organic synthesis?

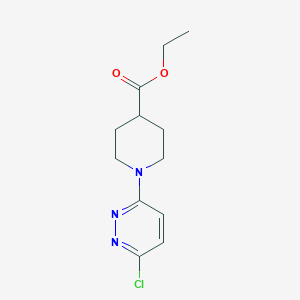

A1: 2-ethoxy-4,6-dichloropyrimidine serves as a crucial building block in organic synthesis, specifically in the production of various pyrimidine derivatives [, ]. Its importance stems from its versatility as an intermediate, enabling the synthesis of more complex molecules. Notably, it serves as a precursor to Cloransulam-methyl, a widely used herbicide belonging to the triazolopyrimidine sulfonanilide class [].

Q2: Can you describe the synthetic route for 2-ethoxy-4,6-difluoropyrimidine starting from 2-ethoxy-4,6-dichloropyrimidine?

A2: While the provided abstracts don't detail the complete synthesis of 2-ethoxy-4,6-difluoropyrimidine, they highlight a two-step process involving chlorination and fluorination []. Initially, 2-ethoxy-4,6-dihydroxypyrimidine undergoes chlorination with phosphorus oxychloride to yield 2-ethoxy-4,6-dichloropyrimidine. Subsequently, this intermediate undergoes fluorination using potassium fluoride, resulting in the formation of 2-ethoxy-4,6-difluoropyrimidine. The research emphasizes optimizing reaction conditions like temperature, time, and molar ratios to achieve high yield and purity of the final product [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)